1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol is a chemical compound characterized by the presence of an imidazole ring substituted with a 2,3-dimethylphenyl group and a thiol group at the second position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, also known as dexmedetomidine, is a potent and highly selective α2-adrenoceptor agonist . The α2-adrenoceptors are the primary targets of this compound . These receptors play a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system .
Mode of Action
Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . The compound’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension .
Biochemical Pathways
The underlying mechanisms governing the roles of dexmedetomidine involve antiapoptotic properties, inhibiting inflammatory response, removing damaged mitochondria, and reducing oxidative stress . These effects might be facilitated by the interaction with multiple associated genes (i.e., hypoxia inducible factor-1α, p62, caspase-3, heat shock 70 kDa protein, and microRNAs) and signaling cascades (i.e., mammalian target of rapamycin, nuclear factor-kappa B, and c-Jun N-terminal kinases pathway) .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged with metabolites being excreted renally (95%) and fecally (4%) . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .
Result of Action
The modulation of autophagy was inhibited under the treatment of dexmedetomidine on vital organ injuries (e.g. brain, heart, kidney, and lung), but several studies suggested that the level of autophagy was dramatically increased after administration of dexmedetomidine . This modulation hints at a promising strategy in the management of vital organ injuries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the compound’s toxicity can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be highly variable, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylphenylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with formaldehyde to yield the desired imidazole derivative . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol undergoes a variety of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and substituted imidazole derivatives.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol include:
Medetomidine: An imidazole derivative used as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: A more selective α2-adrenoceptor agonist with similar sedative properties.
Other Imidazole Derivatives: Compounds like 1H-imidazole-4-carboxaldehyde and 1H-imidazole-2-carboxylic acid, which have different substituents on the imidazole ring and exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERDOPEWJNMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CNC2=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406933 | |
Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-16-3 | |
Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.